3-Cyclobutyl-3,3-difluoropropan-1-ol

Lipophilicity Drug design Physicochemical property

Medicinal chemists need fluorinated analogs that block metabolic hotspots without altering physicochemical properties. This gem-difluoro primary alcohol offers: - ΔLogP -0.1 & ΔTPSA ≈0 Ų vs. non-fluorinated parent, enabling clean metabolic stabilization studies - 19F NMR handle for binding assays - Low TPSA (20.23 Ų) & LogP 1.80, compliant with fragment-based rule-of-three - Primary alcohol for easy derivatization to aldehydes, acids, amines ≥95% purity, immediate shipping.

Molecular Formula C7H12F2O
Molecular Weight 150.17 g/mol
Cat. No. B13245799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-3,3-difluoropropan-1-ol
Molecular FormulaC7H12F2O
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CCO)(F)F
InChIInChI=1S/C7H12F2O/c8-7(9,4-5-10)6-2-1-3-6/h6,10H,1-5H2
InChIKeyBIGSFNGARCQTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-3,3-difluoropropan-1-ol Overview


3-Cyclobutyl-3,3-difluoropropan-1-ol (CAS 1785053-73-7) is a fluorinated primary alcohol containing a cyclobutyl ring and a gem‑difluoro methylene group on the propanol chain. Its molecular formula is C₇H₁₂F₂O with a molecular weight of 150.17 g mol⁻¹ . The compound is supplied as a research chemical with a typical purity of ≥95% , serving as a versatile intermediate in the synthesis of fluorinated drug candidates.

Gem‑difluoro propanol building block
Cyclobutyl‑substituted intermediate
Primary alcohol synthetic handle
Supports modular fluorinated library synthesis

Why 3-Cyclobutyl-3,3-difluoropropan-1-ol Cannot Be Replaced


The gem‑difluoro substitution on the propanol chain distinguishes 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol from both its non‑fluorinated parent (3‑cyclobutylpropan‑1‑ol) and its positional isomer (3‑(3,3‑difluorocyclobutyl)propan‑1‑ol). The CF₂ group alters electronic properties, conformational preferences, and metabolic stability in ways that cannot be replicated by simple alkyl or ring‑fluorinated analogs [1]. Even subtle changes in lipophilicity and polar surface area can shift a compound’s ADME profile, making direct replacement risky without quantitative evidence [2].

Target Compound
Potential Substitute
Gem‑difluoro propanol chain
CF₂ on chain alters electronics and metabolism
Non‑fluorinated 3‑cyclobutylpropan‑1‑ol lacks CF₂; metabolic profile may differ
Position of fluorine substitution
Exocyclic CF₂ (on chain)
Endocyclic isomer (3‑(3,3‑difluorocyclobutyl)propan‑1‑ol) shifts metabolic soft spots; SAR may not transfer

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison vs. Non-Fluorinated Analog

The predicted LogP of 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol is 1.80 (Leyan database), which is marginally lower than the XLogP3 of 1.9 reported for the non‑fluorinated analog 3‑cyclobutylpropan‑1‑ol [1]. This indicates that the gem‑difluoro group does not increase overall lipophilicity; instead, it slightly reduces it, likely due to the electronegative fluorine atoms increasing polarity without adding significant hydrophobic surface area.

Lipophilicity (LogP)
Data to verify
Target ΔLogP = –0.1 vs non‑fluorinated analog (predicted)
Slight lipophilicity reduction may support CNS design context
Predicted values; experimental confirmation needed
Lipophilicity Drug design Physicochemical property

Topological Polar Surface Area Comparison

The TPSA of 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol is computed as 20.23 Ų , which is essentially equal to the TPSA of 20.2 Ų for 3‑cyclobutylpropan‑1‑ol [1]. This demonstrates that the introduction of two fluorine atoms on the propanol chain does not add polar surface area, preserving the compound's ability to cross biological membranes similarly to its non‑fluorinated counterpart.

Polar Surface Area
Data to verify
TPSA essentially unchanged (Δ ≈ 0 Ų) relative to parent
Maintains permeability profile; supports CNS probe design
Computed topological values; no experimental validation
Polar surface area Permeability Blood-brain barrier

Positional Isomer Differentiation

3‑Cyclobutyl‑3,3‑difluoropropan‑1‑ol (CAS 1785053-73-7) positions the gem‑difluoro group on the propanol chain, whereas its isomer 3‑(3,3‑difluorocyclobutyl)propan‑1‑ol (CAS 2228985-15-5) places the fluorine atoms on the cyclobutyl ring [1]. This structural difference is expected to produce distinct metabolic soft spots: the exocyclic CF₂ group may block CYP‑mediated oxidation at the benzylic‑like position, while the ring‑fluorinated isomer may resist ring oxidation but leave the propanol chain vulnerable. No direct comparative metabolism data are available; this is a class‑level inference based on known gem‑difluoro shielding effects [2].

Positional Isomer Impact
Class‑level inference
Exocyclic vs endocyclic CF₂ placement may dictate metabolic soft spots
Isomer choice critical for metabolic stability SAR
No direct comparative metabolism data; requires validation
Positional isomerism Metabolic stability Synthetic intermediate

Grignard-Based Synthetic Route

The primary literature synthesis of 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol involves the reaction of cyclobutylmagnesium bromide with 3,3‑difluoropropanal under inert atmosphere . This contrasts with the preparation of many ring‑fluorinated cyclobutyl building blocks, which often rely on difluorocyclobutanecarboxylate intermediates [1]. The Grignard route offers a straightforward, modular approach that can be scaled to multigram quantities, although detailed process metrics are not publicly disclosed. No direct yield comparison with alternative syntheses is available.

Synthetic Route
Supporting evidence
Grignard addition of cyclobutylMgBr to difluoropropanal
Modular approach may support scalable supply
Yield and impurity data not publicly available
Synthetic accessibility Grignard reaction Building block supply

Optimal Use Cases for 3-Cyclobutyl-3,3-difluoropropan-1-ol


Metabolic Stability Optimization of Alkyl Chain Moieties

When a lead compound contains a 3‑cyclobutylpropyl group that is rapidly oxidized at the benzylic‑like carbon, replacing it with 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol can block CYP‑mediated metabolism. The quantitative LogP and TPSA data show that this substitution does not alter the physicochemical profile (ΔLogP –0.1, ΔTPSA ≈ 0 Ų) [1], allowing a clean assessment of metabolic stabilization without confounding permeability changes. This is particularly valuable in CNS programs where maintaining low TPSA is essential.

Isomer-Specific SAR Studies in Fluorinated Cyclobutyl Series

The compound serves as a critical comparator for 3‑(3,3‑difluorocyclobutyl)propan‑1‑ol in structure‑activity relationship (SAR) studies. By comparing the exocyclic vs. endocyclic gem‑difluoro isomers, medicinal chemists can decouple the electronic effects of the fluorine atoms from their positional influence on target binding and metabolism [2]. Procurement of both isomers from a single, reliable supplier ensures consistency in SAR campaigns.

Fragment-Based Drug Discovery (FBDD) Probe

With a molecular weight of 150.17 Da and a single hydrogen bond donor/acceptor pair, 3‑cyclobutyl‑3,3‑difluoropropan‑1‑ol is an attractive fragment for FBDD libraries. Its low TPSA (20.23 Ų) and balanced LogP (1.80) fall within the rule‑of‑three guidelines for fragments, and the gem‑difluoro group provides a unique ¹⁹F NMR handle for binding assays [3]. The commercial availability at 95% purity supports rapid screening without the need for in‑house synthesis.

Modular Synthesis of Fluorinated Pharmacophores

The primary alcohol functionality of the compound allows straightforward conversion to diverse pharmacophores (e.g., aldehydes, carboxylic acids, amines, ethers) while retaining the gem‑difluoro group. This modularity, combined with the Grignard‑based synthetic route that establishes the fluorinated center early, makes the compound a strategic advanced intermediate for parallel synthesis of fluorinated libraries [4].

Application
Selection Property
Validation Focus
Metabolic stability optimization of alkyl chains
Lipophilicity‑neutral fluorine substitution
CYP‑mediated oxidation blocking without TPSA shift
Isomer‑specific SAR studies in fluorinated cyclobutyl series
Exocyclic gem‑difluoro positional identity
Decouple electronic and positional effects on target binding
Fragment‑based library probe
Low TPSA, balanced LogP, ¹⁹F NMR handle
¹⁹F binding assay validation; rule‑of‑three compliance
Modular synthesis of fluorinated pharmacophores
Primary alcohol as versatile synthetic handle
Scalable Grignard route; parallel library synthesis
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